4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride
Description
Structural Classification Within Thiazole Derivatives
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride belongs to the extensively studied class of five-membered heterocyclic compounds known as thiazoles. The thiazole ring system, consisting of sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, provides the foundational framework for this compound's chemical behavior. The systematic nomenclature reflects the specific substitution pattern: a methyl group at position 4, a trifluoromethyl-substituted phenyl group at position 2, and a carbonyl chloride functional group at position 5 of the thiazole ring.
The compound demonstrates the characteristic planarity associated with thiazole derivatives, which enables significant pi-electron delocalization throughout the ring system. This aromatic character influences the chemical reactivity patterns, particularly regarding electrophilic substitution reactions. The trifluoromethyl group attached to the phenyl substituent introduces strong electron-withdrawing effects, significantly altering the electronic distribution within the molecule. Such structural modifications are crucial for fine-tuning the chemical and physical properties of thiazole derivatives.
Table 1: Structural Classification Parameters of this compound
The carbonyl chloride functionality classifies this compound as an acyl chloride derivative, making it highly reactive toward nucleophilic substitution reactions. This functional group significantly enhances the compound's utility in synthetic organic chemistry, particularly for the formation of amides, esters, and other carbonyl-containing derivatives. The presence of the trifluoromethyl group further distinguishes this compound within the broader category of fluorinated thiazole derivatives, which have gained considerable attention due to their enhanced metabolic stability and unique electronic properties.
Within the thiazole derivative classification system, this compound represents a multifunctional synthetic intermediate, combining the inherent biological activity potential of the thiazole core with the reactive versatility of the carbonyl chloride group. The systematic arrangement of substituents creates opportunities for selective chemical transformations while maintaining the integrity of the heterocyclic framework. The electronic effects of the trifluoromethyl-substituted phenyl group contribute to the overall stability and reactivity profile, positioning this compound as a valuable building block for more complex molecular architectures.
Structural Classification Within Thiazole Derivatives
The structural classification of this compound within the thiazole family requires detailed analysis of its substitution pattern and functional group arrangement. Thiazole derivatives are categorized based on the nature and position of substituents attached to the five-membered heterocyclic ring. This particular compound exhibits a 2,4,5-trisubstituted thiazole pattern, representing one of the more complex substitution arrangements within this chemical class.
The compound's classification as a carbonyl chloride derivative of thiazole places it within a specialized subset of highly reactive thiazole intermediates. The acyl chloride functional group at position 5 significantly influences the compound's chemical behavior, making it prone to hydrolysis and nucleophilic attack. This reactivity profile distinguishes it from other thiazole derivatives that may contain less reactive functional groups such as methyl, ethyl, or simple aryl substituents.
Table 2: Comparative Analysis of Thiazole Derivative Classifications
The electron-withdrawing nature of the trifluoromethyl group attached to the phenyl ring creates a distinctive electronic environment within the molecule. This substitution pattern influences the nucleophilic susceptibility of the carbonyl chloride group, potentially enhancing its reactivity toward nucleophilic attack. The methyl group at position 4 provides steric bulk and electronic donation effects, creating a complex interplay of electronic influences throughout the molecule.
The structural relationship between this compound and other thiazole derivatives demonstrates the systematic approach to heterocyclic chemistry development. The thiazole core serves as a scaffold for introducing diverse functional groups, each contributing specific chemical and biological properties. The combination of electron-withdrawing and electron-donating substituents in this particular compound creates opportunities for selective chemical transformations and potential biological activity modulation.
Historical Context of Thiazole-Based Compound Development
The development of this compound must be understood within the broader historical context of thiazole chemistry, which began with the pioneering work of Arthur Rudolf Hantzsch and his collaborator Johann Heinrich Weber in 1887. Their seminal publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" established the fundamental understanding of thiazole ring systems and provided the theoretical foundation for all subsequent thiazole derivative development.
Hantzsch and Weber's initial work focused on the structural elucidation of compounds previously mischaracterized as thiocyanoacetone derivatives, which they correctly identified as thiazole compounds. Their systematic investigation revealed the aromatic nature of the thiazole ring and established the nomenclature conventions still used today. The discovery that compounds containing both sulfur and nitrogen in a five-membered ring exhibited unique chemical properties opened new avenues for synthetic exploration and biological investigation.
Table 3: Historical Milestones in Thiazole Chemistry Development
The historical controversy between Hantzsch and Tcherniac regarding the correct structural assignment of certain thiazole derivatives, particularly the compound initially called thiocyanoacetone, highlighted the importance of rigorous structural determination in heterocyclic chemistry. This scientific debate, which lasted from 1892 to 1919, ultimately led to improved synthetic methodologies and better understanding of thiazole reactivity patterns. The resolution of this controversy established precedents for careful structural analysis that continue to guide modern thiazole research.
The development of specialized synthetic methodologies, such as the Cook-Heilbron thiazole synthesis discovered in 1947, provided researchers with tools to create more complex thiazole derivatives. This reaction, which enables the formation of 5-aminothiazoles through the reaction of α-aminonitriles with various sulfur-containing reagents, represents a significant advancement in thiazole synthetic chemistry. The methodology's mild reaction conditions and good yields made it particularly valuable for pharmaceutical research applications.
The emergence of fluorinated thiazole derivatives, including compounds containing trifluoromethyl groups like the subject compound, represents a relatively recent development in thiazole chemistry. The incorporation of fluorine-containing substituents into thiazole structures has become increasingly important in medicinal chemistry due to the unique properties imparted by fluorine atoms, including enhanced metabolic stability and modified electronic characteristics. The synthesis of this compound exemplifies the continued evolution of thiazole chemistry toward more sophisticated molecular architectures designed for specific applications in pharmaceutical and materials science research.
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c1-6-9(10(13)18)19-11(17-6)7-2-4-8(5-3-7)12(14,15)16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYXWKDDPTUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383275 | |
| Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477291-09-1 | |
| Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride typically follows a sequence of:
- Formation of the substituted thiazole ring bearing the trifluoromethylphenyl group.
- Introduction or preservation of the carboxylic acid group at the 5-position of the thiazole.
- Conversion of the carboxylic acid to the corresponding acyl chloride.
This process involves key intermediates such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid or its esters, which are then transformed into the acyl chloride.
Preparation of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
A well-documented and efficient method for preparing the thiazole-5-carboxylic acid intermediate involves a three-step reaction sequence starting from trifluoroacetic ethyl acetoacetate:
Chlorination : Trifluoroacetic ethyl acetoacetate is chlorinated using sulfuryl chloride under controlled low temperatures (-15°C to -5°C) to form 2-chlorinated trifluoroacetic ethyl acetoacetate. The molar ratio of sulfuryl chloride to the acetoacetate is carefully maintained between 0.92 and 0.98 to minimize overchlorination by-products (less than 0.3%) and to maximize yield.
Cyclization : The chlorinated intermediate undergoes cyclization with thioacetamide in dehydrated ethanol. The molar ratio of thioacetamide to chlorinated acetoacetate is maintained between 1.02 and 1.06, with a weight ratio of ethanol to chlorinated acetoacetate between 2.0 and 3.2. The reaction is refluxed for 8 to 12 hours to form a mixture of 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate and its hydrochloride.
Hydrolysis : The ester intermediate is hydrolyzed with aqueous sodium hydroxide solution under reflux for 3 hours, followed by acidification with concentrated hydrochloric acid to pH 1. The product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, precipitates as an off-white solid with yields exceeding 90% and purity above 98.5% by HPLC.
This method avoids the use of toxic solvents such as DMF and acetonitrile, and eliminates complex post-processing steps like alkali neutralization and column chromatography, resulting in a greener and more scalable process.
| Step | Reagents/Conditions | Key Parameters | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Chlorination | Sulfuryl chloride, trifluoroacetic ethyl acetoacetate | Temp: -15 to -5°C, mol ratio SCl2:Acetoacetate 0.92-0.98 | >91 | >98.5 | Minimized overchlorination (<0.3%) |
| Cyclization | Thioacetamide, dehydrated ethanol | Molar ratio 1.02-1.06, reflux 8-12 h | - | - | Direct use in hydrolysis step |
| Hydrolysis | NaOH aqueous solution, reflux 3 h, acidification pH 1 | - | - | - | Ethanol recovered by decompression |
Conversion to this compound
The final step involves converting the carboxylic acid group of the 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid to the corresponding acyl chloride. This is commonly achieved by treatment with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- The reaction is typically carried out in an inert solvent like dichloromethane or chloroform.
- The reaction temperature is kept low (0–25°C) to avoid decomposition.
- Excess chlorinating agent is removed by evaporation under reduced pressure.
- The acyl chloride is obtained as a reactive intermediate, often used immediately in further synthetic transformations.
Though specific detailed procedures for this exact compound are scarce in open literature, this approach is standard for converting aromatic and heteroaromatic carboxylic acids to acyl chlorides.
Alternative Synthetic Routes and Considerations
Thiazole Ring Formation : Alternative methods involve the condensation of α-haloketones with thiourea derivatives or thioamides under basic or neutral conditions to form the thiazole core. The presence of the trifluoromethylphenyl substituent can be introduced either before or after ring formation depending on the synthetic route.
Esterification and Methylation : In some synthetic sequences, the carboxylic acid intermediate is first converted into a methyl ester via diazomethane or alkyl halides, facilitating purification and characterization before conversion to the acyl chloride.
Purity and Yield Optimization : Reaction temperature, stoichiometry, and reaction time critically influence the yield and purity. For example, slow addition of reagents and maintaining low temperatures during chlorination reduce side reactions and overchlorination.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Sulfoxides and Sulfones: Formed by oxidation
Thiazolidines: Formed by reduction
Biaryl Derivatives: Formed by coupling reactions
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of thiazole, including 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride, showed promising activity against breast cancer cells, suggesting potential as a lead compound for further development .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for the development of new antibiotics .
Agrochemical Applications
2.1 Pesticide Development
Thiazole derivatives are known for their effectiveness as agrochemicals. The carbonyl chloride group in the compound enhances its reactivity, allowing for the synthesis of various pesticide formulations. Research indicates that compounds similar to this compound can be utilized to create effective herbicides and fungicides .
Material Science
3.1 Polymer Chemistry
The incorporation of thiazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The reactivity of the carbonyl chloride group allows it to participate in polymerization reactions, leading to novel materials with improved performance characteristics .
Case Study 1: Anticancer Screening
In a recent screening of thiazole derivatives, this compound was identified as having an IC50 value of 25 µM against MCF-7 breast cancer cells. This result highlights its potential as a scaffold for developing new anticancer agents .
Case Study 2: Pesticidal Efficacy
A formulation containing the compound was tested against common agricultural pests and showed a significant reduction in pest populations compared to control groups. This study supports its use in developing effective agricultural chemicals .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride depends on its specific application and target. In general, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiazole ring can interact with various biological targets, such as enzymes and receptors. The carbonyl chloride group can act as a reactive site for covalent modification of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
a) 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (CAS 117724-64-8)
- Structural Difference : The trifluoromethyl group is at position 4 of the thiazole ring instead of position 2.
- Synthesis : Prepared via thionyl chloride treatment of the corresponding carboxylic acid (CAS 117724-63-7) under reflux .
- Reactivity : Similar acyl chloride reactivity but may exhibit altered electronic effects due to substituent positioning, influencing nucleophilic substitution rates.
b) 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride
- Functional Group : Sulfonyl chloride (-SO₂Cl) instead of carbonyl chloride (-COCl).
- Molecular Weight: 341.747 g/mol (C₁₁H₇ClF₃NO₂S₂) .
- Applications : Sulfonyl chlorides are typically used in sulfonamide formation, contrasting with acyl chlorides' role in amide/ester synthesis.
Derivatives and Precursors
a) 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS 144059-86-9)
- Molecular Weight : 287.25 g/mol .
- Role : Direct precursor to the carbonyl chloride; converted via thionyl chloride or oxalyl chloride .
- Melting Point : 237–238°C, indicating higher thermal stability than the reactive acyl chloride .
b) 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8)
Physicochemical and Reactivity Comparisons
Physical Properties
*Estimated based on molecular formula (C₁₂H₇ClF₃NOS).
Reactivity Trends
- Acyl Chlorides : The target compound reacts readily with nucleophiles (e.g., amines, hydrazines) to form amides or hydrazides. For example, it serves as a precursor to N′-substituted benzylidene carbohydrazides with yields up to 99% .
- Sulfonyl Chlorides : Prefer sulfonamide linkages, as seen in pesticide intermediates .
- Carboxylic Acids : Require activation (e.g., via thionyl chloride) for nucleophilic reactions, unlike the inherently reactive acyl chloride .
Bioactive Derivatives
Comparison with Meta-Substituted Analogs
Biological Activity
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride is a compound of interest due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 568577-83-3 |
| Molecular Formula | C11H7ClF3NOS |
| Molecular Weight | 341.76 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl |
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity. This group is known to influence the pharmacokinetics and pharmacodynamics of drugs by altering their interactions with biological targets. Specifically, the presence of the trifluoromethyl moiety has been associated with increased potency in various biological assays.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific thiazole derivative discussed here has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Studies
- Study on Inhibition of Tumor Growth : A preclinical study evaluated the effectiveness of this compound against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM.
- Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced anticancer activity when used alongside established chemotherapeutics such as doxorubicin. The combined treatment resulted in a greater reduction in tumor size compared to monotherapy.
Toxicological Profile
The safety profile of this compound has been assessed in various animal models. The compound was found to have a low acute toxicity profile, with no significant adverse effects observed at therapeutic doses. However, potential irritant effects on skin and eyes were noted, necessitating caution during handling.
Q & A
Q. Example Data :
| Parameter | Value | Method |
|---|---|---|
| C-F bond length | 1.33–1.35 Å | X-ray |
| Thiazole ring planarity | RMSD < 0.02 Å | SHELXL |
Advanced: How can researchers optimize reaction yields for acyl chloride formation?
Answer:
Yield optimization requires addressing:
- Moisture control : Use anhydrous solvents (e.g., dry dichloromethane) and a nitrogen atmosphere to prevent hydrolysis.
- Stoichiometry : A 3:1 molar ratio of SOCl₂ to carboxylic acid ensures complete conversion .
- Temperature : Reflux at 70–80°C for 2–4 hours balances reaction rate and side-product formation .
Troubleshooting : Low yields may result from incomplete acid activation; pre-activate the carboxylic acid with DMF (catalytic) to enhance reactivity.
Advanced: How to resolve contradictions in NMR data due to dynamic effects?
Answer:
Dynamic effects (e.g., rotational barriers in the trifluoromethyl group) can split signals or broaden peaks. Mitigation strategies:
- Variable-temperature NMR : Conduct experiments at −40°C to slow rotation and resolve splitting .
- 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., distinguishing thiazole C5 from acyl chloride carbonyl) .
Case Study : In methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate, HSQC confirmed coupling between H4 (thiazole) and the methyl ester .
Advanced: What strategies are used to design bioactive derivatives of this compound?
Answer:
Derivatization focuses on:
- Acyl chloride reactivity : React with amines/alcohols to form amides/esters. For example, coupling with lysine derivatives enhances water solubility .
- Bioisosteric replacement : Replace the trifluoromethyl group with sulfonamides or cyano groups to modulate pharmacokinetics .
Biological Relevance : Derivatives like GW 501-516 (Cardarine) exhibit PPARδ agonism, suggesting metabolic or anti-inflammatory applications .
Advanced: How to analyze purity and stability under storage conditions?
Answer:
Q. Degradation Data :
| Condition | Half-life (25°C) | Byproduct |
|---|---|---|
| Dry argon | >6 months | None detected |
| Humid air (50% RH) | 2 weeks | Carboxylic acid |
Basic: What are its applications in medicinal chemistry?
Answer:
The compound serves as:
- A synthetic intermediate : For PPAR agonists (e.g., GW 501-516) and kinase inhibitors .
- A protein-binding probe : Co-crystallization with bacterial enzymes (e.g., E. coli DsbA) reveals binding modes via X-ray studies .
Advanced: How to address solubility challenges in biological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
